molecular formula C17H27N3S B10943019 5-Octyl-1-phenyl-1,3,5-triazinane-2-thione

5-Octyl-1-phenyl-1,3,5-triazinane-2-thione

Cat. No.: B10943019
M. Wt: 305.5 g/mol
InChI Key: YFOFTSXAYISUKW-UHFFFAOYSA-N
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Description

5-Octyl-1-phenyl-1,3,5-triazinane-2-thione is an organic compound with the molecular formula C17H27N3S. It belongs to the class of triazinane derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an octyl group, a phenyl group, and a triazinane-2-thione core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Octyl-1-phenyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the triazinane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

5-Octyl-1-phenyl-1,3,5-triazinane-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Octyl-1-phenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its thione group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

    1,3,5-Triazinane-2-thione: A simpler analog without the octyl and phenyl groups.

    5-Octyl-1,3,5-triazinane-2-thione: Lacks the phenyl group but retains the octyl group.

    5-Phenyl-1,3,5-triazinane-2-thione: Lacks the octyl group but retains the phenyl group.

Uniqueness: 5-Octyl-1-phenyl-1,3,5-triazinane-2-thione is unique due to the presence of both octyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination enhances its solubility in organic solvents and its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H27N3S

Molecular Weight

305.5 g/mol

IUPAC Name

5-octyl-1-phenyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C17H27N3S/c1-2-3-4-5-6-10-13-19-14-18-17(21)20(15-19)16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3,(H,18,21)

InChI Key

YFOFTSXAYISUKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CNC(=S)N(C1)C2=CC=CC=C2

Origin of Product

United States

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